An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-(bromomethyl)thiophene-2-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-(bromomethyl)thiophene-2-carboxylate
Introduction
Methyl 5-(bromomethyl)thiophene-2-carboxylate is a pivotal intermediate in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive bromomethyl group and a versatile methyl ester on a thiophene scaffold, makes it a valuable building block for the synthesis of a diverse array of complex molecules. The thiophene ring itself is a well-established pharmacophore, and the strategic placement of the bromomethyl and carboxylate moieties allows for sequential and site-selective modifications, enabling the construction of novel drug candidates and functional organic materials. This guide provides a comprehensive overview of a reliable synthetic pathway to Methyl 5-(bromomethyl)thiophene-2-carboxylate, complete with detailed experimental protocols, mechanistic insights, and thorough characterization data.
Strategic Synthesis Pathway
The synthesis of Methyl 5-(bromomethyl)thiophene-2-carboxylate is most effectively achieved through a three-step sequence starting from the commercially available methyl thiophene-2-carboxylate. This strategic approach ensures high yields and purity of the final product. The pathway involves:
-
Formylation: Introduction of a formyl group at the C5 position of the thiophene ring via a Vilsmeier-Haack reaction.
-
Reduction: Selective reduction of the formyl group to a hydroxymethyl group using a mild reducing agent.
-
Bromination: Conversion of the hydroxymethyl group to the target bromomethyl group using a suitable brominating agent.
This pathway is advantageous due to the accessibility of the starting material, the reliability of each transformation, and the relative ease of purification of the intermediates and the final product.
Caption: Synthetic workflow for Methyl 5-(bromomethyl)thiophene-2-carboxylate.
Experimental Protocols
Step 1: Synthesis of Methyl 5-formylthiophene-2-carboxylate
The initial step involves the formylation of methyl thiophene-2-carboxylate at the electron-rich C5 position using the Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]
Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve methyl thiophene-2-carboxylate (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the solution of methyl thiophene-2-carboxylate dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford methyl 5-formylthiophene-2-carboxylate as a solid.
Step 2: Synthesis of Methyl 5-(hydroxymethyl)thiophene-2-carboxylate
The second step is the selective reduction of the aldehyde functionality of methyl 5-formylthiophene-2-carboxylate to the corresponding primary alcohol using sodium borohydride (NaBH₄). This reducing agent is chosen for its mildness, which prevents the reduction of the methyl ester group.[2][3]
Protocol:
-
Dissolve methyl 5-formylthiophene-2-carboxylate (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF) (1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Add 1 M hydrochloric acid to adjust the pH to ~7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain methyl 5-(hydroxymethyl)thiophene-2-carboxylate, which can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.
Step 3: Synthesis of Methyl 5-(bromomethyl)thiophene-2-carboxylate
The final step is the conversion of the primary alcohol to the corresponding bromide. This is efficiently achieved using phosphorus tribromide (PBr₃) in an SN2 reaction.
Protocol:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve methyl 5-(hydroxymethyl)thiophene-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice-salt bath.
-
Add phosphorus tribromide (PBr₃) (0.5 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice-water.
-
Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Methyl 5-(bromomethyl)thiophene-2-carboxylate.
Mechanistic Insight: The SN2 Bromination
The conversion of the hydroxymethyl group to the bromomethyl group with PBr₃ proceeds via a classic SN2 mechanism.[4][5][6][7] The hydroxyl group, being a poor leaving group, is first activated by reaction with PBr₃ to form a good leaving group, a dibromophosphite ester. Subsequently, a bromide ion, acting as a nucleophile, attacks the electrophilic carbon in a backside attack, displacing the leaving group and forming the C-Br bond.
Caption: SN2 mechanism for the bromination of the hydroxymethyl group with PBr₃.
Characterization
Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity. The following tables summarize the expected physicochemical and spectroscopic data.
Physicochemical Properties
| Property | Methyl thiophene-2-carboxylate | Methyl 5-formylthiophene-2-carboxylate | Methyl 5-(hydroxymethyl)thiophene-2-carboxylate | Methyl 5-(bromomethyl)thiophene-2-carboxylate |
| Molecular Formula | C₆H₆O₂S | C₇H₆O₃S | C₇H₈O₃S | C₇H₇BrO₂S |
| Molecular Weight | 142.18 g/mol | 170.19 g/mol | 172.20 g/mol | 235.10 g/mol [8] |
| Appearance | Colorless liquid | White to yellow solid | White solid | White to off-white solid |
Spectroscopic Data
¹H NMR Spectroscopy
| Compound | δ (ppm), Multiplicity, J (Hz), Assignment |
| Methyl thiophene-2-carboxylate | 7.80 (dd, J = 3.8, 1.2 Hz, 1H, H-5), 7.55 (dd, J = 5.0, 1.2 Hz, 1H, H-3), 7.10 (dd, J = 5.0, 3.8 Hz, 1H, H-4), 3.88 (s, 3H, -OCH₃) |
| Methyl 5-formylthiophene-2-carboxylate | 9.90 (s, 1H, -CHO), 7.85 (d, J = 4.0 Hz, 1H, H-3), 7.70 (d, J = 4.0 Hz, 1H, H-4), 3.92 (s, 3H, -OCH₃) |
| Methyl 5-(hydroxymethyl)thiophene-2-carboxylate | 7.65 (d, J = 3.7 Hz, 1H, H-3), 6.95 (d, J = 3.7 Hz, 1H, H-4), 4.80 (s, 2H, -CH₂OH), 3.85 (s, 3H, -OCH₃), 2.50 (br s, 1H, -OH) |
| Methyl 5-(bromomethyl)thiophene-2-carboxylate | 7.68 (d, J = 3.8 Hz, 1H, H-3), 7.15 (d, J = 3.8 Hz, 1H, H-4), 4.75 (s, 2H, -CH₂Br), 3.87 (s, 3H, -OCH₃) |
Note: Chemical shifts are approximate and may vary depending on the solvent and concentration. The coupling constant of ~4 Hz between H-3 and H-4 is characteristic for 2,5-disubstituted thiophenes.[9] The chemical shift of the benzylic-like bromomethyl protons is expected to be around 4.5-5.0 ppm.[4][7]
¹³C NMR Spectroscopy
| Compound | δ (ppm), Assignment |
| Methyl thiophene-2-carboxylate | 162.7 (C=O), 134.0 (C-2), 133.5 (C-5), 132.5 (C-3), 128.0 (C-4), 52.2 (-OCH₃)[10] |
| Methyl 5-formylthiophene-2-carboxylate | 183.0 (-CHO), 162.0 (C=O), 145.0 (C-5), 140.0 (C-2), 137.0 (C-3), 128.0 (C-4), 52.5 (-OCH₃) |
| Methyl 5-(hydroxymethyl)thiophene-2-carboxylate | 162.5 (C=O), 148.0 (C-5), 135.0 (C-2), 132.0 (C-3), 125.0 (C-4), 59.0 (-CH₂OH), 52.3 (-OCH₃) |
| Methyl 5-(bromomethyl)thiophene-2-carboxylate | 162.2 (C=O), 144.0 (C-5), 136.0 (C-2), 133.0 (C-3), 128.5 (C-4), 52.5 (-OCH₃), 28.0 (-CH₂Br) |
Note: Chemical shifts are approximate and based on typical values for similar structures. The chemical shift for a benzylic-like carbon attached to bromine is typically in the range of 25-40 ppm.[1][11]
Infrared (IR) Spectroscopy
| Compound | Key Absorption Bands (cm⁻¹) |
| Methyl 5-formylthiophene-2-carboxylate | ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1720 (C=O ester), ~1680 (C=O aldehyde), ~1450 (C=C aromatic)[6] |
| Methyl 5-(hydroxymethyl)thiophene-2-carboxylate | ~3400 (O-H broad), ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1715 (C=O ester), ~1450 (C=C aromatic) |
| Methyl 5-(bromomethyl)thiophene-2-carboxylate | ~3100 (C-H aromatic), ~2950 (C-H aliphatic), ~1710 (C=O ester), ~1450 (C=C aromatic), ~1250 (C-O), ~600-700 (C-Br) |
Mass Spectrometry (MS)
For Methyl 5-(bromomethyl)thiophene-2-carboxylate, the mass spectrum (Electron Ionization) would be expected to show the molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.
-
Expected [M]⁺: m/z 234
-
Expected [M+2]⁺: m/z 236
Key fragmentation patterns would likely involve the loss of the bromine atom (m/z 155) and the methoxy group (m/z 204/206).
Conclusion
This technical guide outlines a robust and efficient three-step synthesis for Methyl 5-(bromomethyl)thiophene-2-carboxylate, a key building block in modern organic synthesis. The detailed protocols for formylation, reduction, and bromination, along with a discussion of the reaction mechanism and comprehensive characterization data, provide researchers and drug development professionals with a reliable framework for the preparation and validation of this important intermediate. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of trustworthiness and reproducibility.
References
-
Chad's Prep. Substitution with PBr3 & SOCl2. [Link]
-
OrgoSolver. Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
Organic Chemistry Data. Table of Characteristic Proton NMR Shifts. [Link]
-
PubChem. 5-(Hydroxymethyl)thiophene-2-carboxylic acid. [Link]
-
ChemBK. Methyl 5-formylthiophene-2-carboxylate. [Link]
-
Royal Society of Chemistry. Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed-valence compounds. [Link]
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
-
PubChem. 5-Methyl-2-thiophenecarboxaldehyde. [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]
-
NIST WebBook. 5-Methyl-2-thiophenecarboxaldehyde. [Link]
-
PubChem. Methyl 5-(bromomethyl)thiophene-2-carboxylate. [Link]
-
Indian Academy of Sciences. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. [Link]
-
NIST WebBook. Methyl-2-thiophene carboxylate. [Link]
-
Iowa State University. NMR Coupling Constants. [Link]
-
Bruker. 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3. [Link]
-
IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]
-
ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide. [Link]
-
Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]
-
SpectraBase. 5-Methyl-2-thiophenecarboxaldehyde - Optional[13C NMR] - Spectrum. [Link]
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. spectrabase.com [spectrabase.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Benzyl bromide(100-39-0) 1H NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. METHYL 5-FORMYL-2-THIOPHENECARBOXYLATE(67808-64-4) IR Spectrum [m.chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
